6-(3,5-Dimethylphenoxy)pyrimidine-4-thiol
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Overview
Description
6-(3,5-Dimethylphenoxy)-3H-pyrimidine-4-thione is a heterocyclic compound that features a pyrimidine ring substituted with a 3,5-dimethylphenoxy group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylphenoxy)-3H-pyrimidine-4-thione typically involves the reaction of 3,5-dimethylphenol with a pyrimidine derivative under specific conditions. One common method is the nucleophilic substitution reaction where 3,5-dimethylphenol reacts with 6-chloropyrimidine-4-thione in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylphenoxy)-3H-pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
6-(3,5-Dimethylphenoxy)-3H-pyrimidine-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylphenoxy)-3H-pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thione group can form strong interactions with metal ions or other electrophilic centers, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Similar in structure but contains a chromenone ring instead of a pyrimidine ring.
3,5-Dimethyl-2-methoxypyrazine: Another heterocyclic compound with a different core structure but similar substituents.
Uniqueness
6-(3,5-Dimethylphenoxy)-3H-pyrimidine-4-thione is unique due to its combination of a pyrimidine ring and a thione group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12N2OS |
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Molecular Weight |
232.30 g/mol |
IUPAC Name |
6-(3,5-dimethylphenoxy)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-9(2)5-10(4-8)15-11-6-12(16)14-7-13-11/h3-7H,1-2H3,(H,13,14,16) |
InChI Key |
JNPXLIAQSADTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=S)N=CN2)C |
Origin of Product |
United States |
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